molecular formula C5H7Br2NS B2642559 4-(2-Bromoethyl)-1,3-thiazole hydrobromide CAS No. 2230808-19-0

4-(2-Bromoethyl)-1,3-thiazole hydrobromide

Cat. No.: B2642559
CAS No.: 2230808-19-0
M. Wt: 272.99
InChI Key: CJMZMBQTZQJFKH-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1,3-thiazole hydrobromide is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-1,3-thiazole hydrobromide typically involves the reaction of 1,3-thiazole with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1,3-thiazole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New thiazole derivatives with different functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiazolidines.

Scientific Research Applications

4-(2-Bromoethyl)-1,3-thiazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1,3-thiazole hydrobromide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromine atom acts as a leaving group, allowing the thiazole ring to participate in various chemical reactions. The compound can also interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethylamine hydrobromide
  • 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide
  • 4-(2-Bromoethyl)morpholine hydrobromide

Uniqueness

4-(2-Bromoethyl)-1,3-thiazole hydrobromide is unique due to its thiazole ring structure, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

4-(2-bromoethyl)-1,3-thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.BrH/c6-2-1-5-3-8-4-7-5;/h3-4H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMZMBQTZQJFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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